

FPR-A14: A Technical Guide for Immunological Research

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Compound of Interest

Compound Name: FPR-A14

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of **FPR-A14** in immunology. **FPR-A14** is a potent agonist of the Formyl Peptide Receptor (FPR), a class of G protein-coupled receptors predominantly expressed on mammalian phagocytic leukocytes.[1][2][3][4] These receptors are crucial in mediating antibacterial host defense and inflammation. [4] **FPR-A14** has been identified as a powerful tool for studying neutrophil activation and has potential applications in investigating inflammatory responses and related pathologies.

Core Applications in Immunology

FPR-A14 serves as a selective activator of FPRs, primarily Formyl Peptide Receptor 1 (FPR1), which is abundantly expressed on neutrophils.[5][6][7] Its principal applications in immunological research include:

- **Neutrophil Activation:** **FPR-A14** is a potent activator of neutrophils, inducing key functions such as chemotaxis, calcium mobilization, and the production of reactive oxygen species (ROS).[1][2][3][7]
- **Inflammation Studies:** By activating neutrophils, **FPR-A14** can be used in models to study the role of these cells in acute and chronic inflammation.[8][9] For instance, it has been used to induce neutrophil infiltration in zebrafish larvae to study its effects on hepatocarcinogenesis and steatotic liver disease.[8][9]

- **Signal Transduction Research:** The compound is a valuable tool for dissecting the intracellular signaling pathways downstream of FPR1 activation.[\[7\]](#)[\[10\]](#)[\[11\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative data reported for **FPR-A14**'s activity on neutrophils.

Parameter	Cell Type	Value	Reference
EC50 (Neutrophil Chemotaxis)	Human Neutrophils	42 nM	[1] [2] [3]
EC50 (Ca ²⁺ Mobilization)	Human Neutrophils	630 nM	[1] [2] [3]

Key Experimental Methodologies

Detailed protocols for all key experiments are crucial for reproducibility. Below are outlines for common assays used to characterize the immunological effects of **FPR-A14**.

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant, such as **FPR-A14**.

Protocol:

- **Neutrophil Isolation:** Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
- **Chemotaxis Chamber Setup:** Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.
- **Loading:**
 - Add **FPR-A14** at various concentrations to the lower wells.

- Add the isolated neutrophils to the upper wells.
- Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a sufficient time to allow for cell migration (e.g., 60-90 minutes).
- Quantification:
 - After incubation, remove the non-migrated cells from the upper surface of the membrane.
 - Fix and stain the migrated cells on the lower surface of the membrane.
 - Count the migrated cells in several high-power fields using a microscope.
- Data Analysis: Plot the number of migrated cells against the concentration of **FPR-A14** to determine the EC₅₀ value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in neutrophils following stimulation with **FPR-A14**.

Protocol:

- Neutrophil Preparation: Isolate human neutrophils as described above.
- Dye Loading: Load the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating the cells with the dye in a suitable buffer.
- Washing: Wash the cells to remove the extracellular dye.
- Measurement:
 - Resuspend the dye-loaded cells in a buffer and place them in a fluorometer or a plate reader with fluorescence capabilities.
 - Establish a baseline fluorescence reading.
 - Add **FPR-A14** at various concentrations to the cell suspension.

- Continuously record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
- Data Analysis: Calculate the peak fluorescence intensity for each concentration of **FPR-A14** and plot the data to determine the EC50 value.

Phospho-Kinase Protein Array Analysis

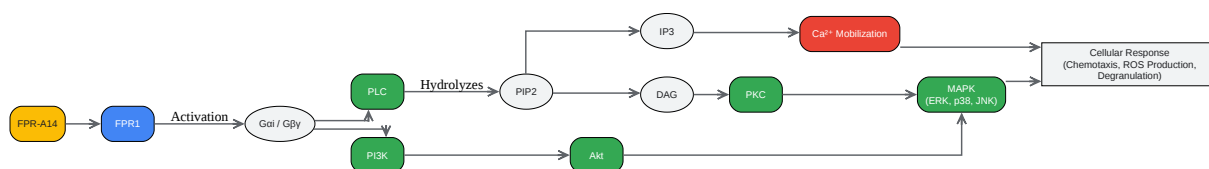
This method allows for the simultaneous detection of the phosphorylation status of multiple kinases, providing a broad overview of the signaling pathways activated by **FPR-A14**.

Protocol:

- Cell Treatment:
 - Isolate neutrophils and culture them in a suitable medium (e.g., RPMI 1640).[\[11\]](#)
 - Treat the cells with a specific concentration of **FPR-A14** (e.g., 50 nM) for a defined period (e.g., 30 minutes) at 37°C.[\[11\]](#)
- Cell Lysis: After incubation, harvest the cells and lyse them to extract the proteins.
- Protein Quantification: Determine the total protein concentration in the cell lysates.
- Array Incubation: Incubate the phospho-kinase array membranes with the cell lysates according to the manufacturer's instructions. This allows the phosphorylated kinases in the lysate to bind to the specific capture antibodies on the membrane.
- Detection:
 - Wash the membranes and incubate them with a detection antibody cocktail.
 - Add a chemiluminescent reagent and expose the membranes to X-ray film or a digital imaging system to detect the signals.[\[11\]](#)
- Data Analysis: Quantify the signal intensity of each spot on the array and compare the phosphorylation levels of different kinases between untreated and **FPR-A14**-treated cells.
[\[11\]](#)

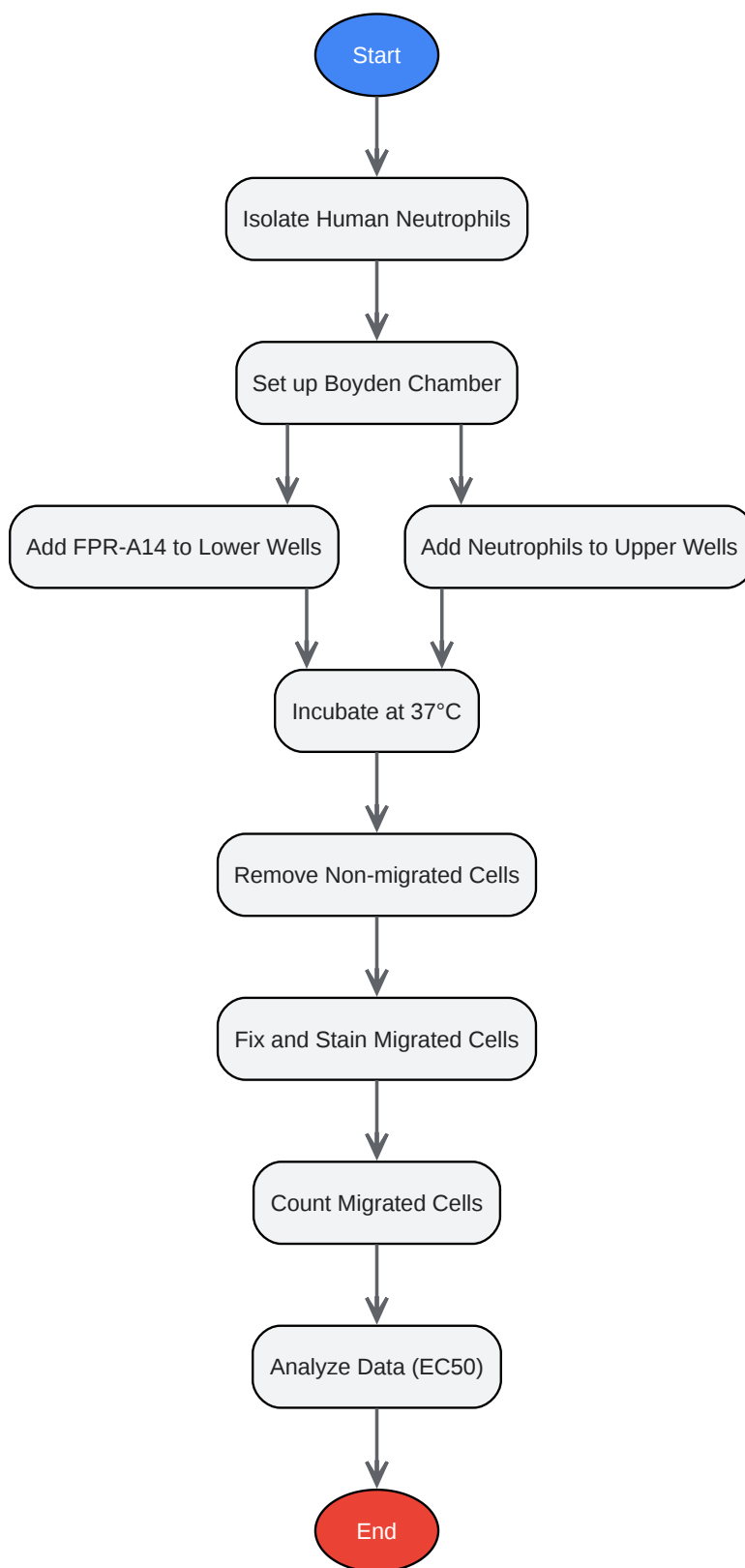
Visualizing Molecular and Experimental Pathways

The following diagrams illustrate the key signaling pathway activated by **FPR-A14** and a typical experimental workflow for a chemotaxis assay.



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Caption: FPR1 Signaling Pathway Activated by **FPR-A14**.



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Caption: Workflow for a Neutrophil Chemotaxis Assay.

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